10-Epijunenol

Description

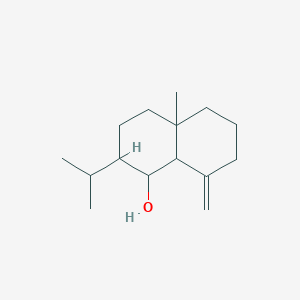

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

62358-38-7 |

|---|---|

Formule moléculaire |

C15H26O |

Poids moléculaire |

222.37 g/mol |

Nom IUPAC |

4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3 |

Clé InChI |

MSJJKJCIFIGTJY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1CCC2(CCCC(=C)C2C1O)C |

melting_point |

31 °C |

Description physique |

Solid |

Origine du produit |

United States |

Natural Occurrence and Isolation of 10 Epijunenol

Methodologies for Extraction and Purification from Complex Biological Matrices

Advanced Chromatographic Separation (e.g., Column Chromatography, Preparative Thin-Layer Chromatography)

The purification of 10-epijunenol, a sesquiterpenoid alcohol, from crude plant extracts relies on advanced chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Due to the complexity of natural extracts, which contain numerous compounds with similar polarities, a multi-step chromatographic approach is often necessary to achieve high purity.

Column Chromatography

Column chromatography serves as a primary and indispensable tool for the large-scale fractionation of crude extracts to isolate sesquiterpenoids like this compound. researchgate.netresearchgate.net This technique involves packing a glass column with a solid adsorbent, most commonly silica (B1680970) gel, which acts as the stationary phase. researchgate.netjabscience.in The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the column. sciensage.info

Separation is achieved by passing a solvent or a mixture of solvents (the mobile phase) through the column. sciensage.info A gradient elution method is typically employed, where the polarity of the mobile phase is gradually increased over time. researchgate.net This is accomplished by starting with a non-polar solvent, such as hexane, and progressively adding a more polar solvent, like ethyl acetate (B1210297) or methanol. researchgate.netjabscience.in Non-polar compounds travel down the column more quickly with the non-polar mobile phase, while more polar compounds, like this compound, adhere more strongly to the polar silica gel and require a more polar mobile phase to be eluted. researchgate.net

Fractions of the eluate are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound. researchgate.net Fractions with similar TLC profiles are then combined for further purification.

Preparative Thin-Layer Chromatography (Prep-TLC)

For finer purification of smaller quantities of material, preparative thin-layer chromatography is a valuable technique. nih.govrochester.edu It is particularly useful for separating compounds with very similar retention factors that may co-elute during column chromatography. chemrxiv.org Prep-TLC operates on the same principles as analytical TLC but utilizes larger plates with a thicker layer of stationary phase (typically silica gel) to accommodate more sample. rochester.educhemrxiv.org

The partially purified fraction containing this compound is applied as a narrow band near the bottom of the prep-TLC plate. rochester.edu The plate is then developed in a chamber containing a suitable solvent system. researchgate.net After development, the separated bands of compounds are visualized, often under UV light if they are fluorescent, or by staining with a reagent like vanillin-sulfuric acid. nih.gov

The band corresponding to this compound is carefully scraped from the plate. rochester.edu The compound is then extracted from the silica gel using a polar solvent, filtered, and the solvent is evaporated to yield the purified this compound. rochester.eduresearchgate.net

The following table outlines a representative chromatographic strategy for the isolation of a sesquiterpenoid like this compound from a plant extract.

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| 1 | Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate (e.g., 100:0 to 0:100) | Initial fractionation of the crude extract to separate compounds based on broad polarity differences. |

| 2 | Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel 60 F₂₅₄ | Toluene-Ethyl Acetate (e.g., 3:2 v/v) | Fine purification of the enriched fraction from column chromatography to isolate the target compound from closely related impurities. nih.gov |

Structural Elucidation and Stereochemical Characterization of 10 Epijunenol

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for unraveling the intricate structural details of 10-Epijunenol.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one- and two-dimensional techniques, provides comprehensive information about the connectivity and spatial arrangement of atoms within the molecule.

¹H-NMR and ¹³C-NMR: These fundamental techniques reveal the types of protons and carbons present and their immediate chemical environments. Chemical shifts (δ) and signal multiplicities offer initial clues about the functional groups and carbon types (e.g., methyl, methylene, methine, quaternary carbons, carbons in double bonds or adjacent to heteroatoms).

COSY (Correlation Spectroscopy): COSY experiments establish proton-proton couplings, mapping out the spin systems within the molecule. This helps in tracing the carbon skeleton by identifying adjacent protons. emerypharma.comsdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing direct assignments for proton-bearing carbons. This is crucial for building the initial carbon framework. mdpi.comemerypharma.comhmdb.casdsu.eduresearchgate.net

While specific spectral data for this compound were not directly detailed in the provided search results, these techniques are standard for its characterization. For instance, related compounds like Acorusnol and Junenol have their structures elucidated using these methods, with chemical shifts and coupling constants being key identifiers. nih.govbiomolther.orgclockss.orgmdpi.comnist.govnih.govmdpi.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Molecular Ion (M⁺): The molecular ion peak indicates the molecular weight of the compound. For this compound, being a sesquiterpenoid (C₁₅H₂₆O), its molecular weight is approximately 222.37 g/mol . nist.govnist.govnist.govnist.govnist.govnih.govchemeo.commdpi.com

Fragmentation Pattern: The characteristic fragmentation of sesquiterpenoids often involves cleavage of carbon-carbon bonds, loss of water, or loss of methyl groups. Analyzing these fragments helps in piecing together the molecular structure. nist.govlibretexts.orgajgreenchem.comchromatographyonline.commdpi.com

GC-MS: Coupling Gas Chromatography (GC) with Mass Spectrometry (MS) allows for the separation of components in a mixture before mass analysis. This is particularly useful for identifying compounds within complex natural product extracts. The GC-MS technique provides both retention time data and mass spectra for identification. mostwiedzy.plnih.govnist.govlibretexts.orgajgreenchem.comchromatographyonline.commdpi.com For example, GC-MS has been used to identify various sesquiterpenoids, including eudesmol, in essential oils. mdpi.com

Infrared (IR) spectroscopy identifies functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation corresponding to bond vibrations. vscht.czspecac.comlibretexts.orglibretexts.orgyoutube.com

Characteristic Absorptions: For a sesquiterpenoid like this compound, which contains a hydroxyl group and potentially a double bond, characteristic IR absorptions would be expected.

O-H stretch: A broad band typically appearing between 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl group. specac.comlibretexts.orgyoutube.com

C=C stretch: A band in the region of 1600-1680 cm⁻¹ would suggest the presence of an alkene (C=C double bond). vscht.czlibretexts.orglibretexts.orgyoutube.com

C-O stretch: Absorption bands in the 1000-1300 cm⁻¹ region are characteristic of C-O stretching in alcohols. specac.comlibretexts.org

C-H stretch: Bands around 2850-3000 cm⁻¹ indicate C-H stretching vibrations from alkane portions of the molecule. vscht.czlibretexts.orglibretexts.orgyoutube.com

Stereochemical Aspects of cis-Eudesmane Sesquiterpenoids

This compound belongs to the cis-eudesmane class of sesquiterpenoids. Eudesmanes are characterized by a bicyclic structure based on a decalin skeleton, typically with an isopropyl group and a methyl group. nih.govchemrxiv.orgpsu.edu The "cis" designation refers to the relative stereochemistry of the ring fusion in the decalin system, which is often challenging to determine and critical for biological activity. chemrxiv.org The "10-Epi" in this compound signifies a difference in stereochemistry at the C-10 position compared to its parent compound, Junenol. nist.govnist.govnist.gov Determining the absolute configuration often requires advanced NMR techniques (like NOESY, which was mentioned for related compounds mdpi.com) or comparison with compounds of known absolute configuration, sometimes through chiral chromatography or chemical degradation.

Comparative Structural Analysis with Related Sesquiterpenes

A comparative analysis with structurally similar sesquiterpenes provides context for the unique features of this compound.

Junenol: Junenol is a known eudesmane (B1671778) sesquiterpene. nist.govnist.govnist.gov this compound is an epimer of Junenol, differing in the configuration at the C-10 position. nist.gov The basic skeleton and functional groups are likely similar, with the stereochemistry at C-10 being the primary distinction.

Acorusnol: Acorusnol is another eudesmane sesquiterpenoid. nih.govhmdb.canih.gov Its structure features a hydroxyl group and a ketone, and it has been isolated from Acorus calamus. nih.govnih.gov

Eudesm-4(14)-en-6β-ol: This compound is an eudesmane sesquiterpene alcohol with a specific arrangement of a double bond and a hydroxyl group. nih.govnist.govchemeo.com The nomenclature indicates the position of the double bond (at C-4 and C-14) and the hydroxyl group (at C-6, with β stereochemistry).

Comparing the spectral data of this compound with these related compounds would highlight subtle differences in chemical shifts and coupling constants, particularly in regions affected by the stereochemistry at C-10, confirming its unique structure. For example, NMR studies on related eudesmanes often involve detailed assignments of proton and carbon signals to confirm stereochemical assignments. clockss.orgmdpi.commdpi.com

Biosynthesis and Enzymology of 10 Epijunenol

General Sesquiterpenoid Biosynthesis from Farnesyl Pyrophosphate (FPP)

Sesquiterpenoids, a class of C15 compounds, originate from the universal precursor farnesyl pyrophosphate (FPP). FPP is synthesized through a series of enzymatic condensations of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) researchgate.netnih.gov. The biosynthesis of sesquiterpenoids typically involves two main phases: first, the cyclization of FPP by sesquiterpene synthases (also known as terpene cyclases) to form a hydrocarbon skeleton, and second, subsequent oxidative modifications by enzymes like cytochrome P450s mdpi.comnih.gov. The cyclization of FPP is initiated by the ionization of the pyrophosphate group, often facilitated by divalent metal ions like Mg²⁺, generating a highly reactive allylic carbocation nih.govnih.govacs.org. This carbocation then undergoes a cascade of intramolecular cyclization reactions, rearrangements, and hydride shifts, ultimately leading to the formation of diverse sesquiterpene skeletons nih.govpnas.orgresearchgate.net. The specific outcome of this cascade is dictated by the precise conformation of FPP within the enzyme's active site and the stereochemistry of the enzyme itself acs.org.

Identification and Biochemical Characterization of Terpene Synthases (TPSs) Involved in Eudesmane (B1671778) Skeleton Formation

Eudesmanes are characterized by a bicyclic structure featuring a fused six- and seven-membered ring system, often derived from germacrene intermediates mdpi.comresearchgate.netresearchgate.net. The formation of the eudesmane skeleton typically involves the cyclization of FPP, often proceeding through a germacrene intermediate, which then undergoes a transannular cyclization to form the eudesmane carbocation mdpi.comnih.gov. Specific terpene synthases (TPSs) are responsible for catalyzing these intricate cyclization reactions. For instance, studies on other eudesmane sesquiterpenes have identified TPS enzymes that convert FPP into precursors for the eudesmane skeleton asm.orgportlandpress.comnih.gov. While a specific TPS exclusively dedicated to 10-Epijunenol has not been extensively detailed in the provided search results, research on related eudesmanes, such as cryptomeridiol (B138722) and eudesmane-2,11-diol, has identified TPSs like TwCS from Tripterygium wilfordii and ZmEDS from maize that directly produce eudesmane skeletons or hydroxylated eudesmanes from FPP portlandpress.comnih.gov. These enzymes generally belong to Class I TPSs, characterized by conserved motifs that bind metal ions crucial for FPP ionization nih.gov.

Mechanistic Studies of Enzymatic Cyclization and Stereospecificity

The enzymatic cyclization of FPP to form sesquiterpenes like eudesmanes is a complex process involving carbocation intermediates nih.govacs.orgresearchgate.netnih.gov. Mechanistic studies, often employing stereospecifically labeled FPP and detailed kinetic analyses, aim to elucidate the precise steps of these reactions. For eudesmanes, the pathway generally involves the initial ionization of FPP to form an allylic carbocation, which then cyclizes to form germacrene A mdpi.comresearchgate.netnih.gov. Subsequent transannular cyclization of germacrene A leads to the formation of the eudesmane skeleton mdpi.comnih.gov. The stereospecificity of these reactions is paramount, ensuring the correct spatial arrangement of atoms in the final product. For example, the active site of TPSs is finely tuned to stabilize specific carbocation intermediates and guide the cyclization pathway, often involving cation-π interactions nih.gov. The formation of this compound, a specific cis-eudesmane, implies a particular cyclization and stereochemical outcome dictated by the TPS involved. Studies on other sesquiterpene synthases, such as aristolochene (B1197444) synthase, have revealed how active site residues influence the conformation of FPP and the subsequent cyclization steps, leading to specific stereochemical outcomes acs.orgnih.gov.

Metabolic Pathway Analysis (e.g., KEGG-enriched studies)

Metabolic pathway analysis, often utilizing databases like KEGG (Kyoto Encyclopedia of Genes and Genomes), helps to map the complex network of biochemical reactions leading to specific metabolites genome.jp. KEGG provides reference pathways for sesquiterpenoid biosynthesis, illustrating the conversion of FPP into various sesquiterpene skeletons through the action of sesquiterpene synthases genome.jp. While specific KEGG pathway maps directly detailing this compound are not explicitly highlighted in the provided results, the general sesquiterpenoid biosynthesis pathway is well-represented, showing FPP as the precursor to a wide array of cyclic sesquiterpenes, including eudesmanes genome.jp. Studies involving metabolic engineering or transcriptomic analysis have also identified sesquiterpene biosynthesis pathways and linked them to KEGG annotations 114.55.40researchgate.net.

Gene Expression Profiling of Biosynthetic Enzymes in Producing Organisms

Gene expression profiling is crucial for understanding where and when the enzymes responsible for sesquiterpenoid biosynthesis are active in producing organisms. Studies on plants and microorganisms have investigated the expression patterns of terpene synthase genes in response to various stimuli, such as herbivory or pathogen attack, which can trigger the production of defensive terpenes nih.govfrontiersin.orgresearchgate.netnih.gov. For instance, transcriptomic analyses in Medicago truncatula have identified TPS genes involved in sesquiterpene biosynthesis, showing distinct tissue-specific and time-dependent expression variations frontiersin.orgnih.gov. Similarly, research on cyanobacteria has led to the identification and characterization of sesquiterpene synthases, with efforts to understand their gene expression asm.org. While direct gene expression data for TPSs specifically producing this compound are not detailed here, the general approaches involve analyzing mRNA levels of TPS genes using techniques like qRT-PCR or RNA sequencing in tissues known to produce sesquiterpenoids.

Chemical Synthesis Approaches to 10 Epijunenol and Analogues

Total Synthesis Strategies for 10-Epijunenol

The total synthesis of this compound has been a target for chemists seeking to develop efficient and stereocontrolled routes to this sesquiterpenoid. Several distinct strategies have been employed to construct its characteristic cis-fused bicyclic framework.

Photochemically Mediated [4C + 2C] Annulation Methodologies

One of the seminal approaches to the synthesis of this compound utilizes a photochemically mediated [4+2] annulation, a powerful method for constructing six-membered rings with controlled stereochemistry. This strategy, notably reported by Wender and Lechleiter, involves the cycloaddition of a cyclobutene (B1205218) derivative with a cyclopentenone precursor dntb.gov.uachemrxiv.orgsemanticscholar.org. Upon irradiation, the cyclobutene can undergo a formal retro-cycloaddition to generate a reactive diene species, which then participates in a Diels-Alder reaction with the cyclopentenone. This [4+2] annulation allows for the simultaneous formation of two rings and multiple stereocenters in a single step. The key to this approach lies in the ability of photochemical reactions to access unique excited states that enable transformations not readily achievable through thermal methods researchgate.net. The stereochemical outcome of the annulation is often dictated by the geometry of the starting materials and the reaction conditions, enabling the synthesis of cis-fused hydrindane derivatives, which are precursors to the eudesmane (B1671778) skeleton semanticscholar.org.

Biogenetically Patterned Synthetic Approaches

Biogenetically patterned synthetic approaches aim to mimic the proposed natural pathways for sesquiterpene biosynthesis. Sesquiterpenoids, including eudesmanes, are biosynthesized from the common precursor farnesyl pyrophosphate (FPP) nih.govnih.gov. In nature, cyclization is typically initiated by the loss of pyrophosphate, leading to a farnesyl carbocation, which then undergoes a series of cyclizations, often mediated by terpene synthases, to form the diverse carbon skeletons chemrxiv.orgnih.gov. Synthetic strategies that follow this paradigm involve the construction of linear precursors that can undergo acid-catalyzed or enzyme-mimicking cyclizations to generate the eudesmane core. These routes often leverage carbocation chemistry to control the formation of the bicyclic system, aiming to replicate the cascade cyclizations observed in biological systems acs.org.

Application of Small Ring Compounds in Stereocontrolled Synthesis

The use of small, strained ring systems, such as cyclopropanes and cyclobutanes, can be instrumental in achieving stereocontrol during the synthesis of complex molecules nih.gov. These strained rings can act as synthons that, upon activation or rearrangement, deliver specific stereochemical information. For instance, the photochemical [2+2] cycloaddition of olefins can generate cyclobutane (B1203170) intermediates, which can subsequently undergo ring-opening or fragmentation reactions to form larger ring systems or introduce specific stereochemistry researchgate.netsci-hub.seresearchgate.net. While direct application of small ring strategies specifically for this compound synthesis is less detailed in the provided search results, the broader application of these methodologies in sesquiterpenoid synthesis highlights their potential for controlling the relative stereochemistry of fused ring systems. For example, gold-catalyzed reactions have shown promise in the synthesis of cyclopropanes and cyclobutanes, which can serve as versatile building blocks nih.gov.

Synthetic Routes to Eudesmane Derivatives and Analogues

The synthesis of eudesmane derivatives encompasses a broad range of strategies targeting the characteristic bicyclo[4.4.0]decane skeleton nih.gov. Many synthetic routes focus on establishing the correct relative stereochemistry of the decalin system, particularly at the ring junction and key substituents.

One common strategy involves building the decalin core through various cyclization reactions, such as intramolecular Diels-Alder reactions, Michael additions, or aldol (B89426) condensations, often followed by functional group interconversions chemrxiv.orgjlu.edu.cnacs.orgjst.go.jp. For example, the synthesis of eudesmane acids has employed chiral imine-induced asymmetric Michael alkylation and ene-type chlorination as key steps to construct the skeleton with controlled stereochemistry at C-7 and C-10 jlu.edu.cn. Other approaches utilize radical cyclizations of selenoesters to form the decalone framework, which can then be elaborated to target compounds like costic acid and its derivatives jst.go.jp. The biogenetic pathway, starting from farnesyl pyrophosphate, also inspires synthetic routes that aim to mimic the carbocation cascade cyclizations leading to the eudesmane skeleton nih.govacs.org.

Advances in Stereoselective Synthesis of Sesquiterpenoids

Significant progress has been made in the stereoselective synthesis of sesquiterpenoids, enabling access to complex natural products with high enantiomeric and diastereomeric purity. Advances in asymmetric catalysis, including the use of chiral Lewis acids, organocatalysts, and transition metal complexes, have revolutionized the construction of stereocenters researchgate.netcnr.itmdpi.comresearchgate.netacs.orgthieme.demdpi.comacs.org.

Photochemical reactions, particularly cycloadditions, continue to be a powerful tool for rapidly assembling complex polycyclic scaffolds with high stereochemical control researchgate.net. For instance, intramolecular [2+2] photocycloadditions have been successfully employed in the synthesis of molecules like kelsoene (B1244087) researchgate.net, and [4+2] annulations remain a cornerstone for building fused ring systems dntb.gov.uasemanticscholar.org.

Furthermore, bioinspired strategies, such as enzyme-catalyzed transformations or reactions that mimic enzymatic cascades, are increasingly being explored to achieve high selectivity and efficiency nih.govnih.govnih.gov. The development of novel methodologies for site-selective functionalization, ring expansions, and tandem reactions has also contributed to more concise and efficient syntheses of diverse sesquiterpenoid classes, including guaianolides, xanthanolides, and triquinanes researchgate.netresearchgate.netmdpi.com.

Biological and Ecological Significance of 10 Epijunenol

Structure-Activity Relationship (SAR) Studies

Elucidation of Molecular Determinants for Biological Activities

Detailed research findings specifically elucidating the molecular determinants for the biological activities of 10-Epijunenol were not found within the provided search results. While this compound has been identified as a cis-eudesmane sesquiterpenoid and isolated from various plant sources, direct information regarding its specific molecular targets, mechanisms of action, or structure-activity relationships that define its biological effects at a molecular level is currently limited in the accessible literature.

The scientific literature primarily focuses on the isolation, chemical characterization, and presence of this compound in plant species such as Ferula drudeana mdpi.comresearchgate.netmdpi.comnih.govnih.gov. General biological activities are often attributed to the plant extracts or other co-occurring compounds, rather than detailing the precise molecular interactions or structural features of this compound responsible for these activities. Consequently, a detailed discussion or data table illustrating the molecular determinants of this compound's biological functions cannot be generated based on the available information.

Advanced Research Methodologies for 10 Epijunenol Investigation

Metabolomics for Comprehensive Chemical Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system at a specific point in time, providing a functional snapshot of cellular activity. researchgate.netresearchgate.net For a natural product like 10-epijunenol, metabolomic approaches are invaluable for placing the compound within the broader metabolic network of its source organism.

By applying untargeted metabolomics, researchers can generate a comprehensive chemical profile of the organism producing this compound. researchgate.netnih.gov This involves analyzing crude or partially purified extracts to detect a wide array of metabolites simultaneously. This methodology helps to identify not only this compound but also its biosynthetic precursors, downstream derivatives, and other related sesquiterpenoids. Such a profile is instrumental in understanding the metabolic pathways connected to this compound production and how its synthesis may be influenced by environmental or genetic factors. nih.gov

For instance, a comparative metabolomic study could be designed to analyze samples under conditions of high versus low this compound production. The resulting data would highlight co-regulated metabolites, offering clues to the enzymes and genes involved in its biosynthetic pathway.

Table 1: Illustrative Metabolomic Data from a Hypothetical Analysis of a this compound Producing Organism

| Metabolite ID | Retention Time (min) | m/z (Mass-to-Charge Ratio) | Fold Change (High vs. Low Production) | Putative Identification |

| M1 | 8.5 | 222.1984 | 15.2 | This compound |

| M2 | 7.9 | 204.1878 | 12.5 | Precursor A (e.g., a germacrene) |

| M3 | 9.1 | 238.1933 | 8.9 | Oxidized derivative of this compound |

| M4 | 6.5 | 205.1956 | -10.8 | Farnesyl pyrophosphate (FPP) |

| M5 | 8.8 | 222.1984 | 4.1 | Junenol (isomer) |

This table represents hypothetical data to illustrate how metabolomics could be used to profile compounds related to this compound in a producing organism. The fold change indicates the relative abundance of each metabolite in a high-production versus a low-production state.

High-Resolution Separation Techniques (e.g., Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry, UHPLC-MS/MS)

The accurate detection and quantification of this compound, particularly within complex biological matrices, rely on high-resolution separation techniques. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technology in this regard, offering exceptional sensitivity, selectivity, and speed. nih.govresearchgate.net

UHPLC systems use columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution and faster separation times compared to traditional HPLC. nih.govmdpi.com This is particularly crucial for resolving this compound from its isomers, such as junenol, which may be present in the same natural extract and possess very similar chemical properties. researchgate.netresearchgate.net The high resolving power ensures that the quantification of this compound is not skewed by co-eluting isomeric compounds.

Coupling UHPLC with tandem mass spectrometry (MS/MS) provides an additional layer of specificity. researchgate.net The mass spectrometer can be set to selectively monitor for the specific mass-to-charge ratio (m/z) of this compound (the precursor ion) and its characteristic fragment ions produced upon collision-induced dissociation. This technique, known as Multiple Reaction Monitoring (MRM), allows for the confident identification and precise quantification of the target compound even at trace levels. nih.gov

Table 2: Hypothetical UHPLC-MS/MS Parameters for the Analysis of this compound

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 5.8 | 222.2 | 161.1 | 107.1 |

| Junenol | 6.1 | 222.2 | 161.1 | 121.1 |

| α-Cadinol | 6.3 | 222.2 | 161.1 | 134.1 |

This table illustrates a hypothetical set of parameters for a UHPLC-MS/MS method designed to separate and quantify this compound from its isomers. The distinct retention times and specific product ions would allow for unambiguous identification.

Computational Chemistry and Molecular Modeling for Biosynthetic Pathway Prediction and SAR

Computational chemistry and molecular modeling are powerful in silico tools that can predict and rationalize the biological properties and formation of molecules like this compound, thereby guiding further experimental work.

Biosynthetic Pathway Prediction: The biosynthesis of sesquiterpenoids involves terpene synthase enzymes that convert a universal precursor, farnesyl pyrophosphate (FPP), into a diverse array of cyclic structures. Molecular docking and quantum mechanics calculations can be used to model the interaction of FPP within the active site of a putative terpene synthase. turkjps.org These models can predict the series of carbocationic rearrangements that lead to the formation of the specific carbon skeleton of this compound. By comparing the predicted product with the known structure, researchers can identify candidate genes responsible for its biosynthesis in the source organism.

Structure-Activity Relationship (SAR): Molecular modeling is also central to understanding the structure-activity relationship (SAR) of this compound. researchgate.netresearchgate.net If a biological target for this compound is known (e.g., a specific enzyme or receptor), molecular docking can be used to predict its binding mode and affinity. nih.govjchps.com This information is critical for designing new analogs of this compound with potentially enhanced activity. By computationally modifying specific functional groups on the this compound scaffold and re-docking the analogs into the target's active site, researchers can prioritize the synthesis of compounds with the most promising predicted binding energies. dlshsi.edu.ph

Table 3: Example of a Hypothetical Molecular Docking Study for this compound Analogs

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical Target) |

| This compound | None (Parent Compound) | -7.5 | Tyr23, Phe89, Leu112 |

| Analog 1 | Hydroxyl group at C-4 oxidized to ketone | -8.2 | Tyr23, Phe89, Leu112, Arg92 (new H-bond) |

| Analog 2 | Isopropyl group replaced with cyclopropyl | -7.1 | Tyr23, Phe89 |

| Analog 3 | Addition of a methyl group at C-7 | -6.9 | Tyr23, Leu112 (steric clash) |

This table provides a hypothetical output from a computational SAR study. The predicted binding energies suggest that oxidizing the hydroxyl group (Analog 1) might enhance binding affinity to a target protein, while other modifications might be detrimental.

Metabolic Engineering and Synthetic Biology Approaches for Targeted Production

While this compound can be isolated from natural sources, such methods often suffer from low yields and inconsistency. Metabolic engineering and synthetic biology offer a promising alternative for the sustainable and high-titer production of this compound. nih.govuos.ac.kr These disciplines involve the rational design and modification of microbial organisms (like Escherichia coli or Saccharomyces cerevisiae) to function as cellular factories. nih.govmdpi.com

The process begins with the identification of the biosynthetic genes responsible for producing this compound, often guided by metabolomic and computational studies. These genes, primarily a specific terpene synthase and potentially modifying enzymes like cytochrome P450s, are then introduced into a suitable microbial host. youtube.com

Further metabolic engineering strategies are employed to optimize the host's metabolism to maximize the carbon flux towards this compound. This can include:

Upregulating Precursor Supply: Enhancing the native pathways (like the mevalonate or MEP pathway) that produce the universal precursor, farnesyl pyrophosphate (FPP). researchgate.net

Eliminating Competing Pathways: Deleting genes that code for enzymes that divert FPP or other key precursors into unwanted side products.

Codon Optimization and Enzyme Engineering: Modifying the genetic code of the biosynthetic enzymes to ensure they are efficiently expressed in the microbial host and function with high catalytic activity. nih.gov

These synthetic biology strategies can transform a microorganism that produces no sesquiterpenoids into a dedicated and efficient producer of this compound. researchgate.netnih.govyoutube.com

Table 4: Hypothetical Metabolic Engineering Strategy for this compound Production in S. cerevisiae

| Strain ID | Genetic Modification | This compound Titer (mg/L) |

| SE-0 | Wild Type | 0 |

| SE-1 | Expression of this compound synthase | 15 |

| SE-2 | SE-1 + Upregulation of mevalonate pathway | 120 |

| SE-3 | SE-2 + Deletion of competing squalene synthase gene | 450 |

| SE-4 | SE-3 + Overexpression of a cytochrome P450 hydroxylase | 380 (plus 80 mg/L of a hydroxylated derivative) |

This table illustrates a stepwise metabolic engineering approach to increase the production of this compound in a yeast host. Each modification is designed to channel more metabolic resources toward the synthesis of the target compound.

Future Research Directions and Identified Gaps

Elucidation of Undiscovered Biological and Ecological Functions

While preliminary studies have hinted at the bioactive potential of 10-epijunenol, a vast landscape of undiscovered biological and ecological functions remains to be explored. Sesquiterpenoids, as a class, are known for a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govkoreascience.kr Future research should systematically screen this compound for a broader range of pharmacological activities. Investigating its potential as an antimicrobial agent against a panel of clinically relevant bacteria and fungi, or as a cytotoxic agent against various cancer cell lines, could reveal valuable therapeutic applications. nih.govmdpi.com

From an ecological perspective, the roles of volatile terpenoids in plant-insect interactions are well-documented, serving as attractants for pollinators or deterrents for herbivores. nih.govresearchgate.netresearchgate.net Research into the potential allelopathic effects of this compound on other plants, its role in plant defense against pathogens, and its influence on below-ground microbial communities could provide significant insights into its natural functions. nih.gov Understanding these ecological roles is not only crucial for fundamental science but also holds promise for agricultural applications, such as the development of natural pesticides or growth regulators.

Expansion of Biosynthetic Pathway Knowledge and Enzymatic Mechanisms

The biosynthesis of sesquiterpenoids is a complex process initiated from farnesyl pyrophosphate (FPP) and catalyzed by a diverse group of enzymes known as sesquiterpene synthases (STSs). nih.govmdpi.com While the general pathway is understood, the specific enzymes and mechanisms responsible for the formation of this compound are yet to be fully characterized. Future research should focus on identifying and characterizing the specific STS that catalyzes the cyclization of FPP to the eudesmane (B1671778) skeleton of this compound. nih.govmicrobiologyresearch.org

This endeavor would involve techniques such as genome mining and transcriptomic analysis of organisms known to produce this compound to identify candidate synthase genes. umn.edu Once identified, the enzyme can be heterologously expressed and its catalytic mechanism studied in detail using techniques like isotope labeling and protein crystallography. nih.govnih.gov A thorough understanding of the enzymatic machinery will not only shed light on the evolution of terpenoid biosynthesis but also open avenues for the metabolic engineering of microorganisms to produce this compound and its derivatives in a controlled and sustainable manner. acs.orgnih.gov

Development of Novel and Sustainable Chemical Synthesis Strategies

While the total synthesis of some sesquiterpenes has been achieved, developing novel and sustainable chemical synthesis strategies for complex molecules like this compound remains a significant challenge. acs.orgresearchgate.net Future research in this area should prioritize the development of "green" synthetic routes that minimize the use of hazardous reagents and solvents and maximize atom economy. researchgate.net

Comprehensive Analysis of Terpenoid Composition in Understudied Organisms

The distribution of this compound and other eudesmane sesquiterpenoids in the natural world is far from fully mapped. nih.govnih.gov Many plant families, such as the Asteraceae, are known to be rich sources of these compounds. nih.govresearchgate.net However, a vast number of plant species, as well as other organisms like fungi and marine invertebrates, remain chemically unexplored. Future research should involve a comprehensive analysis of the terpenoid composition of these understudied organisms.

Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), coupled with advanced database tools, can facilitate the rapid identification and quantification of terpenoids in complex mixtures. researchgate.net This chemosystematic approach could lead to the discovery of new natural sources of this compound, potentially in higher concentrations, and the identification of novel structurally related compounds with unique biological activities.

In-depth Stereochemical Investigations and Their Functional Implications

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. pharmabiz.com Different stereoisomers can interact differently with biological targets, leading to variations in their pharmacological effects. Therefore, in-depth stereochemical investigations are crucial for understanding the functional implications of this compound's three-dimensional structure.

Future research should focus on the unambiguous determination of the absolute configuration of naturally occurring this compound using a combination of modern techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical methods like electronic circular dichroism (ECD). mdpi.comscielo.bracs.org Furthermore, the synthesis of all possible stereoisomers of this compound and the subsequent evaluation of their individual biological activities would provide invaluable structure-activity relationship (SAR) data. This knowledge is essential for the rational design of more potent and selective analogs for potential therapeutic applications.

Q & A

Q. How can interdisciplinary teams harmonize methodologies for studying this compound’s multifunctional applications?

- Methodological Answer : Develop a shared analysis plan (Recommendation 8.1) detailing data types (qualitative/quantitative), statistical thresholds (p-values), and software (e.g., MATLAB for modeling). Regular peer debriefs reduce interpretive divergence .

Tables for Key Findings

| Synthesis Method | Yield (%) | Purity (%) | Conditions | Reference ID |

|---|---|---|---|---|

| Epoxidation (H₂O₂) | 72 | 95 | 60°C, pH 7 | |

| Enzymatic (P450) | 58 | 98 | 37°C, NADPH cofactor |

| Analytical Technique | Key Parameter | Application |

|---|---|---|

| NMR | δ 3.2 (epoxide protons) | Stereochemical confirmation |

| HRMS | m/z 254.1884 [M+H]⁺ | Molecular formula validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.